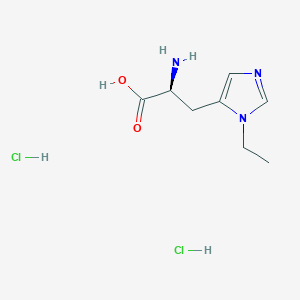

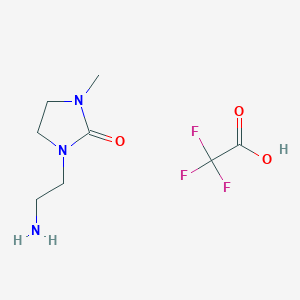

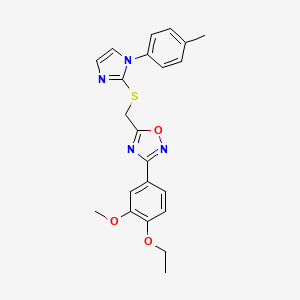

![molecular formula C20H25NO3 B2988339 tert-Butyl N-{1-[2-(benzyloxy)phenyl]ethyl}carbamate CAS No. 2140326-53-8](/img/structure/B2988339.png)

tert-Butyl N-{1-[2-(benzyloxy)phenyl]ethyl}carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-Butyl N-{1-[2-(benzyloxy)phenyl]ethyl}carbamate is a protected hydroxylamine and an N-alkyl-N-benzyloxy carbamate .

Synthesis Analysis

The synthesis of this compound involves the reaction of 4-benzyloxybenzaldehyde with tert-butyl carbamate in the presence of benzenesulfinic acid sodium salt dihydrate and formic acid . The reaction is stirred for one week at room temperature .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C20H25NO3 . Its InChI Code is 1S/C20H25NO3/c1-15(21-19(22)24-20(2,3)4)17-12-8-9-13-18(17)23-14-16-10-6-5-7-11-16/h5-13,15H,14H2,1-4H3,(H,21,22) .Chemical Reactions Analysis

This compound has been reported to undergo C-N cross coupling reaction with fluorescein ditriflate .Physical And Chemical Properties Analysis

This compound has a molecular weight of 327.42 .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Organic Reactions

tert-Butyl N-{1-[2-(benzyloxy)phenyl]ethyl}carbamate and related compounds have been extensively studied for their utility as intermediates in organic synthesis. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate, acting as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines, demonstrating their potential as building blocks in organic chemistry (Guinchard, Vallée, & Denis, 2005).

Nucleophilic Substitutions and Radical Reactions

tert-Butyl phenylazocarboxylates, similar in structure to the compound , serve as versatile building blocks for synthetic organic chemistry, enabling nucleophilic substitutions and radical reactions. These compounds allow for modifications through oxygenation, halogenation, carbohalogenation, and aryl-aryl coupling, highlighting their adaptability in various synthetic pathways (Jasch, Höfling, & Heinrich, 2012).

Metalation and Alkylation Studies

Research into tert-butyl carbamate derivatives of aminomethyltrialkylsilanes has shown that they undergo efficient metalation and alkylation between nitrogen and silicon, offering a pathway to synthesize α-functionalized α-amino silanes. This illustrates the compound's role in the development of novel organosilicon compounds (Sieburth, Somers, & O'hare, 1996).

Transformation of Amino Protecting Groups

The transformation of common amino protecting groups into N-tert-butyldimethylsilyloxycarbonyl (silyl carbamate) groups demonstrates the compound's utility in protecting group chemistry. This transformation enables the subsequent reaction with electrophiles to yield N-ester type compounds, showing the versatility of tert-butyl carbamates in synthetic organic chemistry (Sakaitani & Ohfune, 1990).

Asymmetric Mannich Reaction

The synthesis of tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate via asymmetric Mannich reaction showcases the application of tert-butyl carbamates in asymmetric synthesis, contributing to the synthesis of chiral amino carbonyl compounds (Yang, Pan, & List, 2009).

Catalysis and Ligand Applications

tert-Butyl phenyl sulfoxide, related to tert-butyl carbamates, has been utilized as a traceless precatalyst for sulfenate anion generation, facilitating the coupling of benzyl halides to trans-stilbenes. This application underscores the potential of tert-butyl carbamates and their derivatives in catalysis and as ligands in organic reactions (Zhang, Jia, Sagamanova, Pericàs, & Walsh, 2015).

Wirkmechanismus

Target of Action

Tert-Butyl N-{1-[2-(benzyloxy)phenyl]ethyl}carbamate is a complex organic compound that interacts with various targets in the body. It’s known that the compound is a protected hydroxylamine , which suggests that it may interact with enzymes or receptors that process or bind to hydroxylamines.

Mode of Action

The compound’s mode of action involves its interaction with its targets and the resulting changes. It undergoes a C-N cross-coupling reaction with fluorescein ditriflate . Additionally, it participates in facile intramolecular cyclization with various carbon nucleophiles to afford functionalized 5- and 6-membered protected cyclic hydroxamic acids .

Biochemical Pathways

The compound affects several biochemical pathways. It’s involved in the synthesis of seven-membered cyclic hydroxamic acids . This suggests that it may play a role in the regulation of enzymes that interact with hydroxamic acids.

Result of Action

Given its involvement in the synthesis of cyclic hydroxamic acids , it may influence cellular processes that are regulated by these acids.

Biochemische Analyse

Biochemical Properties

It is known to participate in C-N cross coupling reactions . It can also undergo intramolecular cyclization with various carbon nucleophiles to afford functionalized 5- and 6-membered protected cyclic hydroxamic acids .

Cellular Effects

Preliminary studies suggest that it may selectively enhance slow inactivation of voltage-gated sodium channels and regulate the collapse response mediator protein 2 (CRMP2) .

Molecular Mechanism

The molecular mechanism of “tert-Butyl N-{1-[2-(benzyloxy)phenyl]ethyl}carbamate” involves its interaction with various biomolecules. For instance, it has been reported to participate in C-N cross coupling reactions with fluorescein ditriflate .

Temporal Effects in Laboratory Settings

It is known that the deprotection of N-Boc directly linked to aromatic moieties were reasonably fast, occurring within 3 hours and with high yields, >70% .

Eigenschaften

IUPAC Name |

tert-butyl N-[1-(2-phenylmethoxyphenyl)ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO3/c1-15(21-19(22)24-20(2,3)4)17-12-8-9-13-18(17)23-14-16-10-6-5-7-11-16/h5-13,15H,14H2,1-4H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYKUBWYGMWVVDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1OCC2=CC=CC=C2)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

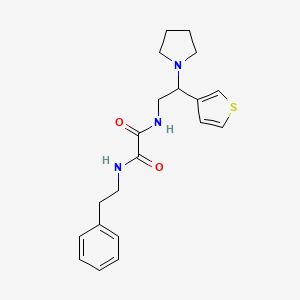

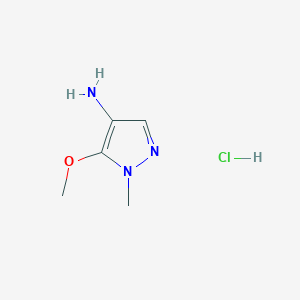

![7-(4-chlorophenyl)-2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2988259.png)

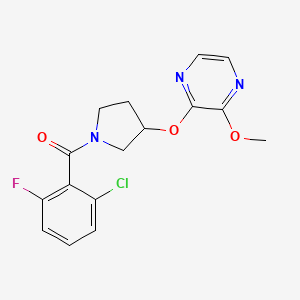

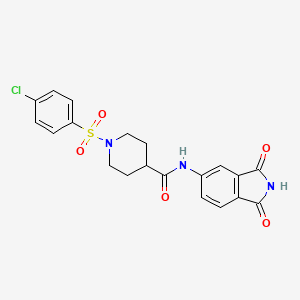

![2-(2-Chlorophenyl)-N-[(4-methoxythian-4-yl)methyl]acetamide](/img/structure/B2988264.png)

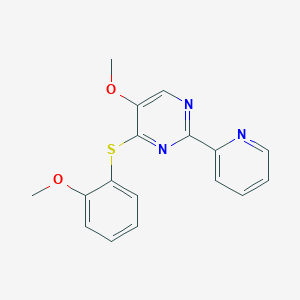

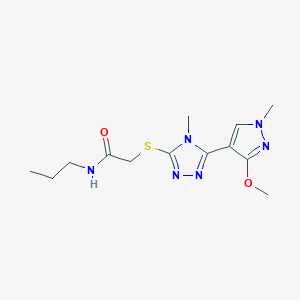

![[3-(2,3-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2988266.png)

![N-{4-[5-(3-nitrophenyl)-1-(propane-1-sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2988267.png)

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2988270.png)